molecular formula C29H22N2OS B11104420 (4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanone

(4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanone

Cat. No.: B11104420
M. Wt: 446.6 g/mol
InChI Key: LILZYXNMOLYAGR-UHFFFAOYSA-N
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Description

The compound (4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanone is a complex organic molecule that features a unique structure combining imidazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-(methylsulfanyl)benzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with phenylhydrazine to yield the imidazole core. The final step involves the Friedel-Crafts acylation of the imidazole derivative with benzoyl chloride under acidic conditions to introduce the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The imidazole ring is known for its biological activity, making this compound a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The presence of the imidazole ring is particularly significant in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the phenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanol: Similar structure but with an alcohol group instead of a methanone.

    (4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)ethanone: Similar structure but with an ethanone group.

Properties

Molecular Formula

C29H22N2OS

Molecular Weight

446.6 g/mol

IUPAC Name

[4-[2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-phenylmethanone

InChI

InChI=1S/C29H22N2OS/c1-33-25-18-16-24(17-19-25)29-30-26(20-8-4-2-5-9-20)27(31-29)21-12-14-23(15-13-21)28(32)22-10-6-3-7-11-22/h2-19H,1H3,(H,30,31)

InChI Key

LILZYXNMOLYAGR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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